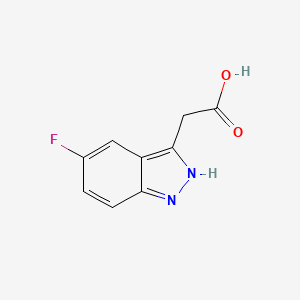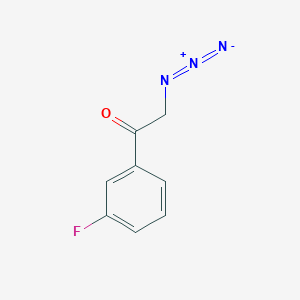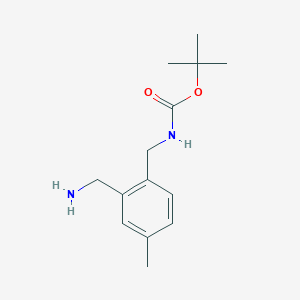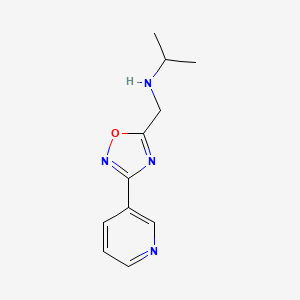
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Descripción general
Descripción
“N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine” is characterized by the presence of a pyridin-3-yl group, an oxadiazol-5-yl group, and a propan-2-amine group . The presence of these functional groups can influence the compound’s reactivity and properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by El‐Sayed et al. (2008) presented the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, where derivatives similar to the compound of interest were formed by cyclization processes. These compounds were elucidated by spectral and analytical data, including IR, Mass, and 1H NMR spectra, highlighting their potential for further chemical and pharmacological investigations El‐Sayed et al., 2008.
Anticancer Activity
Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, thiadiazoles, and triazoles derivatives, evaluating their in vitro anticancer activity against various human cancer cell lines. Among these derivatives, certain compounds exhibited significant cytotoxicity, suggesting the potential of 1,3,4-oxadiazole derivatives in developing anticancer agents Abdo & Kamel, 2015.
Antimicrobial and Anticancer Agents
Ahsan and Shastri (2015) explored the antiproliferative and antimicrobial activities of oxadiazole analogues, starting from 2-aminopyridine. These compounds demonstrated selectivity towards certain cancer cell lines and showed significant antimicrobial activity, suggesting the versatility of oxadiazole derivatives as potential antimicrobial and anticancer agents Ahsan & Shastri, 2015.
Antimicrobial Activities
Bayrak et al. (2009) conducted a study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The findings revealed that the synthesized compounds displayed good or moderate antimicrobial activity, underscoring the potential use of such derivatives in combating microbial infections Bayrak et al., 2009.
Propiedades
IUPAC Name |
N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)13-7-10-14-11(15-16-10)9-4-3-5-12-6-9/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKONPRSPIWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



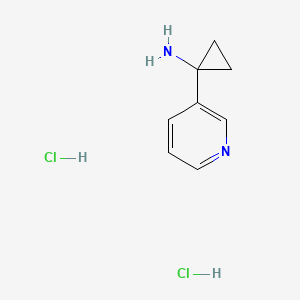
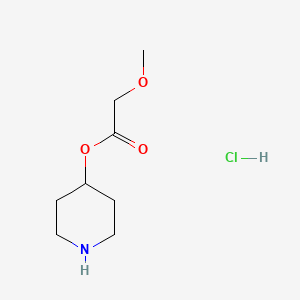
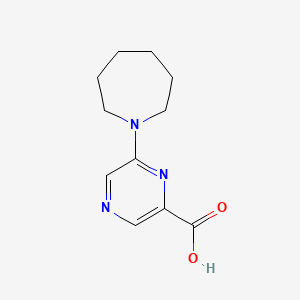
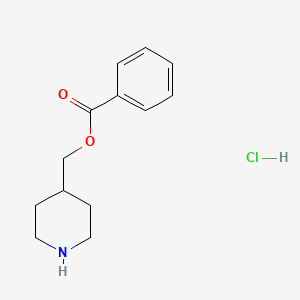
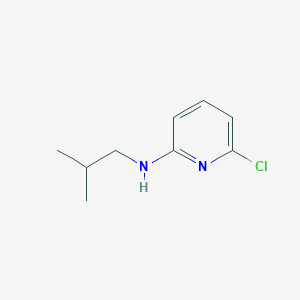
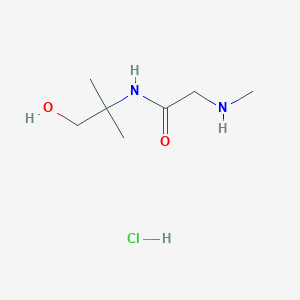
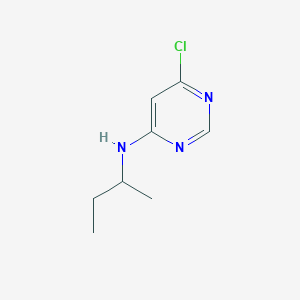

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
